amine CAS No. 1096899-50-1](/img/structure/B1462641.png)
[(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine
Übersicht
Beschreibung
“(2,4-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C13H19Cl2N . It is also known by other synonyms such as N-[(2,4-dichlorophenyl)methyl]-4-methylpentan-2-amine .
Molecular Structure Analysis
The molecular structure of this compound includes a dichlorophenyl group attached to a methylpentan-2-yl group via a methylamine linkage . The InChI string for this compound is InChI=1S/C13H19Cl2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3 , which provides a standard way to encode the compound’s structure.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 260.20 g/mol . It has a computed XLogP3 value of 4.9, indicating its relative lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 259.0894550 g/mol . The topological polar surface area is 12 Ų .
Wissenschaftliche Forschungsanwendungen
Curtis Reactions with Zn Complexes
Research by Patricio-Rangel et al. (2019) explored the synthesis of Zn complexes derived from 2-(Aminomethyl)Benzimidazole, showcasing the potential of this compound in creating complex molecular structures, which could have implications in material science or molecular engineering (Patricio-Rangel et al., 2019).
Spectroscopic Studies of Selected Cathinones
Nycz et al. (2016) focused on the identification and derivatization of selected cathinones, including compounds structurally related to (2,4-Dichlorophenyl)methylamine. Their work underlines the importance of this compound in forensic science for substance identification (Nycz et al., 2016).
Thin-Layer Chromatography Studies
Ilert and Hartmann (1972) utilized thin-layer chromatography for the analysis of 2,4-dinitrophenyl derivatives of amines. This suggests the use of (2,4-Dichlorophenyl)methylamine in chromatographic techniques, which are crucial in analytical chemistry (Ilert & Hartmann, 1972).
Rhodium-Catalyzed Asymmetric Hydrogenations
Balogh et al. (2013) studied the application of certain amine compounds in rhodium-catalyzed asymmetric hydrogenations. This showcases the role of such compounds in facilitating specific types of chemical reactions, particularly in synthetic chemistry (Balogh et al., 2013).
Novel Hydrochloride Salts of Cathinones
A study by Jäger et al. (2002) involved the investigation of reactions with certain amine compounds. This points to the significance of (2,4-Dichlorophenyl)methylamine in the development of novel compounds with potential applications in various fields like pharmacology or materials science (Jäger et al., 2002).
Src Kinase Inhibitor Discovery
Noronha et al. (2007) explored the discovery of a potent, orally active Src kinase inhibitor. Although not directly involving (2,4-Dichlorophenyl)methylamine, it underscores the broader context of research in kinase inhibitors, where structurally similar compounds may play a role (Noronha et al., 2007).
Extraction and Separation of Iron(III)
Research by Gawali and Shinde (1974) on the selective extraction and separation of iron(III) using 4-methylpentan-2-ol highlights the potential application of related compounds in extraction and separation techniques, which are essential in analytical and environmental chemistry (Gawali & Shinde, 1974).
These studies collectively provide a glimpse into the diverse applications of (2,4-Dichlorophenyl)methylamine in various scientific fields, ranging from material science to analytical chemistry.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJGWVJGGSCEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)
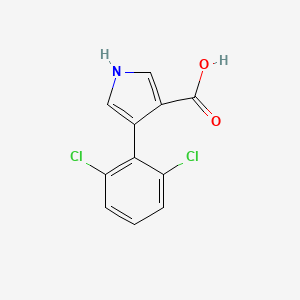
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)
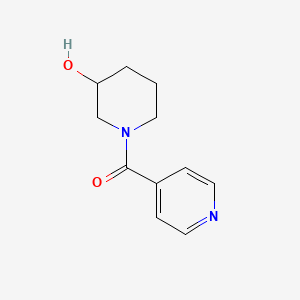
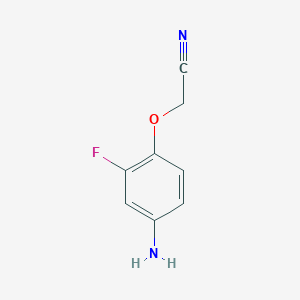
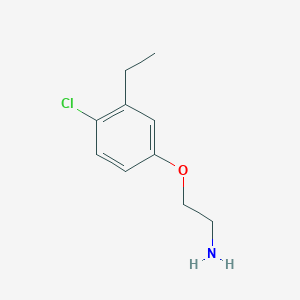
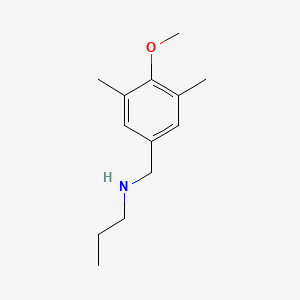
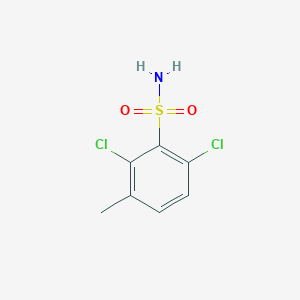
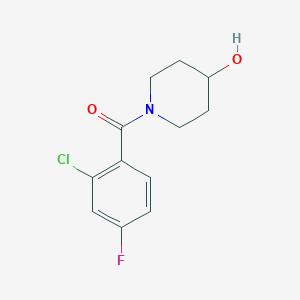
![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)
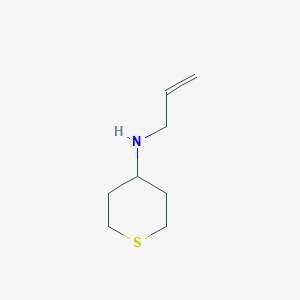
![2-[3-(Hydroxymethyl)piperidin-1-yl]butanoic acid](/img/structure/B1462578.png)
![2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462579.png)